molecular formula C7H6N4S B1583096 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine CAS No. 68787-52-0

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B1583096
CAS No.: 68787-52-0
M. Wt: 178.22 g/mol
InChI Key: MCYHQUZTYSVDHW-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine: is a heterocyclic compound that features a thiadiazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Mechanism of Action

Target of Action

Similar compounds have been shown to inhibit cyclin-dependent kinases (cdks) such as cdk2 . CDKs are crucial regulators of cell cycle progression and transcription, making them attractive targets for therapeutic intervention.

Mode of Action

If we consider its potential interaction with cdks, it may bind to the atp-binding pocket of these kinases, inhibiting their activity and subsequently disrupting cell cycle progression .

Biochemical Pathways

If it acts as a cdk inhibitor, it could affect pathways related to cell cycle progression and transcription . Inhibition of CDKs can lead to cell cycle arrest, preventing the proliferation of cells.

Result of Action

If it acts as a cdk inhibitor, it could lead to cell cycle arrest, preventing the proliferation of cells . This could potentially be beneficial in the context of diseases characterized by uncontrolled cell proliferation, such as cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine. For instance, factors such as temperature can affect the stability of the compound .

Biochemical Analysis

Biochemical Properties

5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby modulating biochemical processes within the cell. The interactions between this compound and these biomolecules are typically characterized by binding affinities and specific molecular interactions, such as hydrogen bonding and van der Waals forces .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and apoptosis . Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions are critical for understanding the biochemical and cellular effects of this compound.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce chronic cellular responses, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against cellular damage . At higher doses, it can induce toxic or adverse effects, including oxidative stress, inflammation, and cell death . These dosage-dependent effects are critical for determining the therapeutic potential and safety profile of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can modulate metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels and overall metabolic activity . For example, it has been shown to interact with cytochrome P450 enzymes, influencing the metabolism of other compounds and drugs .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transport proteins and its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyridine-3-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate . The reaction conditions often include refluxing in ethanol or another suitable solvent.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvent, temperature, and reaction time are critical factors in industrial synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles like halides, amines, and thiols.

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. It serves as a precursor for the synthesis of various bioactive molecules .

Biology: In biological research, 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is studied for its antimicrobial and anticancer properties. It has shown promising results in inhibiting the growth of certain bacterial strains and cancer cell lines .

Medicine: The compound is being investigated for its potential use in drug development, particularly as an anticancer and anti-inflammatory agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for targeted therapy .

Industry: In the industrial sector, the compound is used in the development of agrochemicals and as an intermediate in the synthesis of dyes and pigments .

Comparison with Similar Compounds

Uniqueness: 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine is unique due to its specific structure, which allows it to interact with a different set of molecular targets compared to other similar compounds. Its thiadiazole ring imparts distinct chemical properties, making it a versatile scaffold in medicinal chemistry .

Properties

IUPAC Name

5-pyridin-3-yl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4S/c8-7-11-10-6(12-7)5-2-1-3-9-4-5/h1-4H,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYHQUZTYSVDHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276764
Record name 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68787-52-0
Record name 68787-52-0
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Record name 5-(Pyridin-3-yl)-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(pyridin-3-yl)-1,3,4-thiadiazol-2-amine
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Synthesis routes and methods

Procedure details

5-pyridin-3-yl-[1,3,4]thiadiazol-2-ylamine was prepared as described by Turner et al. J. Med. Chem. 1988, 31, 898. Nicotinic acid (30 g, 0.24 mol) was added in portions to polyphosphoric acid (60 mL) under mechanical stirring. After stirring for 5 minutes, thiosemicarbazide (22.2 g, 0.24 mol) was added in portions. The reaction mixture was heated to 90° C. for 6 hours, cooled to room temperature over 14 hours, and re-heated to 40° C. to melt the solid yellow cake. Water was added (50 mL) dropwise via Pasteur pipette while stirring. The solution was cooled to 0° C., NH4OH (29% solution, approx 250 mL) was added dropwise over 2.5 hours to bring the pH to 14. The solids were collected by filtration, washed with water (150 mL) and dried in vacuo at 65° C. for 16 hours to afford the title compound as a beige-colored solid (21.7 g, 50%): mp 201-211° C.; IR (KBr thin film) 1508 cm−1; 1H NMR (300 MHz, DMSO-d6) δ 8.95 (d, J=2.1 Hz, 1H), 8.62 (dd, J=4.5, 0.9 Hz, 1H), 8.14 (dt, J=8.4, 1.5 Hz, 1H), 7.51 (dd, J=8.1, 1.5 Hz, 1H); ESIMS m/z 179 ([M+H]+).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
22.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
yellow cake
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural features contribute to the antitubercular activity of these compounds?

A: Research indicates that the presence of the 1,3,4-thiadiazole nucleus plays a crucial role in the observed antitubercular activity. [, ] Furthermore, incorporating specific substituents like 2-methoxy benzaldehyde, 4-methoxy benzaldehyde, 2-hydroxy benzaldehyde, and 4-hydroxy benzaldehyde onto the core structure enhances the activity. [, ] This suggests that these substituents might be involved in key interactions with the biological target.

Q2: What are the preliminary findings regarding the antitubercular activity of these compounds?

A: Initial studies employing the Microplate Alamar Blue Assay method show promising results. Several synthesized derivatives, especially those incorporating the aforementioned substituents, exhibited comparable or even superior activity against Mycobacterium tuberculosis when compared to standard drugs like streptomycin, pyrazinamide, and ciprofloxacin. [, ] These findings highlight the potential of these compounds as lead structures for developing novel antitubercular therapies.

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